molecular formula C12H21N7 B5575608 2-(1-METHYLHYDRAZIN-1-YL)-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE

2-(1-METHYLHYDRAZIN-1-YL)-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE

Cat. No.: B5575608
M. Wt: 263.34 g/mol
InChI Key: NAQUCIWMEKCLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-METHYLHYDRAZIN-1-YL)-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a methylhydrazinyl group and two pyrrolidinyl groups attached to the triazine ring

Scientific Research Applications

2-(1-METHYLHYDRAZIN-1-YL)-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-METHYLHYDRAZIN-1-YL)-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of the methylhydrazinyl and pyrrolidinyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

    Preparation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Introduction of Methylhydrazinyl Group: The methylhydrazinyl group is introduced through a nucleophilic substitution reaction using methylhydrazine.

    Introduction of Pyrrolidinyl Groups: The pyrrolidinyl groups are added via a similar nucleophilic substitution reaction using pyrrolidine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1-METHYLHYDRAZIN-1-YL)-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl or methylhydrazinyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(1-METHYLHYDRAZIN-1-YL)-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine: Similar structure but lacks the methylhydrazinyl group.

    2-(1-Methylhydrazin-1-yl)-4,6-dimethyl-1,3,5-triazine: Similar structure but has methyl groups instead of pyrrolidinyl groups.

Uniqueness

2-(1-METHYLHYDRAZIN-1-YL)-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is unique due to the presence of both methylhydrazinyl and pyrrolidinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)-1-methylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N7/c1-17(13)10-14-11(18-6-2-3-7-18)16-12(15-10)19-8-4-5-9-19/h2-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQUCIWMEKCLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC(=N1)N2CCCC2)N3CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194320
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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